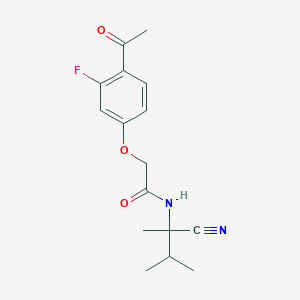
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide is a complex organic compound that combines several distinct chemical structures into a single molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structures (the pyrimidine, thiophene, and isoxazole rings) before linking them together through a series of reactions. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur under controlled conditions, typically involving organic solvents and moderate to high temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaled-up versions of the laboratory procedures, with a focus on optimizing yield and purity while minimizing cost and environmental impact. This typically involves the use of larger reaction vessels, more efficient separation and purification techniques, and the implementation of robust quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on different parts of the molecule.
Common Reagents and Conditions
For oxidation reactions, conditions often involve acidic or basic environments, while reduction reactions usually require the presence of solvents like ethanol or THF. Substitution reactions can take place under a wide range of conditions depending on the specific sites and reagents involved.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable subject in synthetic and analytical chemistry research.
Biology
In biological research, the compound's interactions with biological molecules are of interest. Its structural complexity allows it to serve as a probe in studying molecular recognition and binding processes.
Medicine
The compound's potential medicinal applications are particularly noteworthy. Its multi-ring structure and functional groups suggest it could interact with various biological targets, making it a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, the compound's stability and reactivity make it suitable for use in materials science, particularly in developing new polymers or coatings with specialized properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction is mediated through hydrogen bonds, van der Waals forces, and hydrophobic interactions, which stabilize the compound within the target site.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to similar compounds, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide stands out due to its combination of a pyrimidine ring, thiophene ring, and isoxazole ring, along with its specific functional groups.
List of Similar Compounds
Compounds with pyrimidine and isoxazole rings.
Compounds containing thiophene structures.
Molecules with amide linkages connecting different ring systems.
That's quite a molecule! Would you want to know more about any particular aspect of it?
Eigenschaften
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13(3-5-19-6-4-14(21)17-15(19)22)16-9-10-8-11(23-18-10)12-2-1-7-24-12/h1-2,4,6-8H,3,5,9H2,(H,16,20)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXBFGSQDQPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate](/img/structure/B2777655.png)

![3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride](/img/structure/B2777660.png)





![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2777670.png)


![[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B2777674.png)

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide](/img/structure/B2777676.png)
